N-{4-[(2,2-DICHLOROACETYL)AMINO]-2,5-DIMETHOXYPHENYL}BENZAMIDE
Description
N-{4-[(2,2-DICHLOROACETYL)AMINO]-2,5-DIMETHOXYPHENYL}BENZAMIDE is a chemical compound known for its unique structure and properties
Properties
IUPAC Name |
N-[4-[(2,2-dichloroacetyl)amino]-2,5-dimethoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-24-13-9-12(21-17(23)15(18)19)14(25-2)8-11(13)20-16(22)10-6-4-3-5-7-10/h3-9,15H,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNUGIRZNQLQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(2,2-DICHLOROACETYL)AMINO]-2,5-DIMETHOXYPHENYL}BENZAMIDE typically involves a multi-step process. One efficient method is a four-component reaction that includes benzylamines, 2,2-dichloroethanoyl chloride, alkyl isocyanide, and dialkyl acetylenedicarboxylates under mild conditions at ambient temperature . This method is known for its high yield and simplicity, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
N-{4-[(2,2-DICHLOROACETYL)AMINO]-2,5-DIMETHOXYPHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroacetyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane (CH2Cl2). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[(2,2-DICHLOROACETYL)AMINO]-2,5-DIMETHOXYPHENYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,2-DICHLOROACETYL)AMINO]-2,5-DIMETHOXYPHENYL}BENZAMIDE involves its interaction with specific molecular targets. The dichloroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
N-{4-[(2,2-DICHLOROACETYL)AMINO]-2,5-DIMETHOXYPHENYL}BENZAMIDE can be compared with similar compounds such as:
- 2,2-dichloro-N-{4-[(dichloroacetyl)amino]phenyl}acetamide
- N-{4-[(chloroacetyl)amino]-2,5-dimethoxyphenyl}benzamide
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the dimethoxyphenyl group in this compound makes it unique and contributes to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
